3-Oxido-1,3-thiazol-3-ium-2-carbonitrile
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Overview
Description
3-Oxido-1,3-thiazol-3-ium-2-carbonitrile is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxido-1,3-thiazol-3-ium-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a nitrile with a thioamide in the presence of an oxidizing agent. The reaction conditions often require a solvent such as acetonitrile and a catalyst like iodine or bromine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Oxido-1,3-thiazol-3-ium-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated thiazoles, aminothiazoles, and thiolated thiazoles.
Scientific Research Applications
3-Oxido-1,3-thiazol-3-ium-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a catalyst in organic reactions.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and as a component in drug design.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Oxido-1,3-thiazol-3-ium-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may inhibit or activate biochemical pathways, leading to effects such as antimicrobial activity or inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A parent compound with similar structural features but different functional groups.
Benzothiazole: Contains a fused benzene ring, offering different chemical properties and applications.
Oxazole: Similar to thiazole but with an oxygen atom instead of sulfur.
Uniqueness
3-Oxido-1,3-thiazol-3-ium-2-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
125264-26-8 |
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Molecular Formula |
C4H2N2OS |
Molecular Weight |
126.133 |
IUPAC Name |
3-oxido-1,3-thiazol-3-ium-2-carbonitrile |
InChI |
InChI=1S/C4H2N2OS/c5-3-4-6(7)1-2-8-4/h1-2H |
InChI Key |
ALCVSOWBZBHQQX-UHFFFAOYSA-N |
SMILES |
C1=CSC(=[N+]1[O-])C#N |
Synonyms |
2-Thiazolecarbonitrile, N-oxide (9CI) |
Origin of Product |
United States |
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